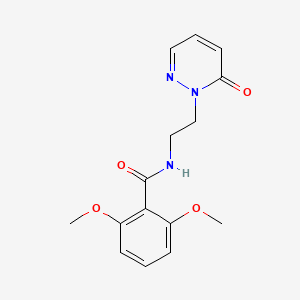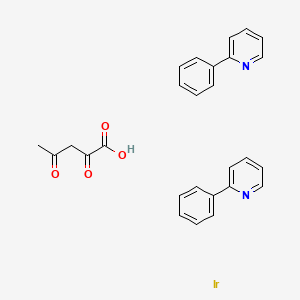
Acetylacetonatobis(2-phenylpyridine)iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylacetonatobis(2-phenylpyridine)iridium is a coordination compound with the molecular formula C27H24IrN2O4. It is known for its application in organic light-emitting diodes (OLEDs) due to its high quantum yields and efficient phosphorescence. The compound consists of an iridium center coordinated to two 2-phenylpyridine ligands and one acetylacetonate ligand .
科学的研究の応用
Acetylacetonatobis(2-phenylpyridine)iridium has a wide range of scientific research applications:
Chemistry: It is extensively studied for its photophysical properties and used as a phosphorescent dopant in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-efficiency OLED displays and lighting.
作用機序
Target of Action
Acetylacetonatobis(2-phenylpyridine)iridium primarily targets organic light-emitting diodes (OLEDs). It is widely doped into phosphorescent OLEDs due to its thermal stability .
Mode of Action
The compound interacts with its targets by aligning its transition dipole moment parallel to the substrate. This alignment is different from other similar compounds, such as Ir(ppy)3, whose orientation is nearly isotropic .
Biochemical Pathways
This compound affects the light-emitting layer of OLEDs. It contributes to the internal phosphorescence efficiency of the device, ensuring balanced hole and electron injection, and triplet exciton confinement within the light-emitting layer .
Result of Action
The molecular and cellular effects of this compound’s action result in higher external quantum efficiency when compared with similar compounds. This leads to improved performance of OLEDs .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
類似化合物との比較
Similar Compounds
Tris(2-phenylpyridine)iridium: Another widely studied OLED material with high quantum yields.
Bis(2-phenylpyridine)(acetylacetonato)iridium: Similar in structure but with different photophysical properties.
Uniqueness
Acetylacetonatobis(2-phenylpyridine)iridium is unique due to its balanced hole and electron injection properties, leading to high external quantum efficiencies in OLEDs. Its molecular alignment also contributes to its superior performance compared to similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetylacetonatobis(2-phenylpyridine)iridium involves the reaction of iridium(III) chloride hydrate with 2-phenylpyridine and acetylacetone in the presence of a base.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-Phenylpyridine", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve iridium(III) chloride hydrate in a suitable solvent (e.g. ethanol) and add 2-phenylpyridine.", "Step 2: Add acetylacetone to the reaction mixture and stir for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to deprotonate the acetylacetone and form the iridium complex.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
337526-85-9 |
分子式 |
C27H24IrN2O2-2 |
分子量 |
600.7 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChIキー |
IWZZBBJTIUYDPZ-DVACKJPTSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
正規SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)
![7-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2636771.png)

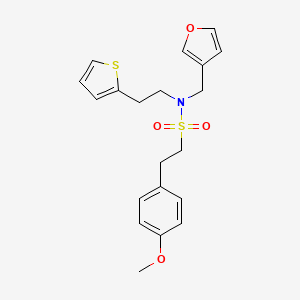
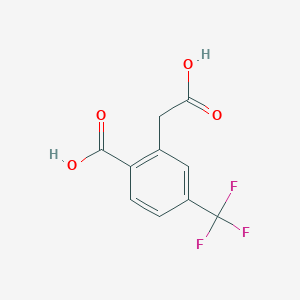
![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)


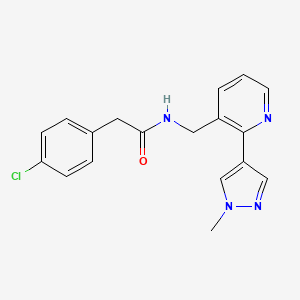
![N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2636784.png)
![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)
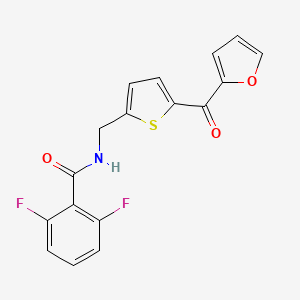
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)
